molecular formula C24H23N5OS B2868336 2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1215844-48-6

2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2868336
CAS No.: 1215844-48-6
M. Wt: 429.54
InChI Key: ILLBEDGQGBQFGC-UHFFFAOYSA-N
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Description

2-{[7-(4-Methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a heterocyclic acetamide derivative characterized by a pyrimido[4,5-d][1,3]diazin core fused with a 4-methylphenyl substituent at position 7 and a sulfanyl-linked acetamide group terminating in a 4-isopropylphenyl moiety.

Properties

IUPAC Name

2-[2-(4-methylphenyl)pyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5OS/c1-15(2)17-8-10-19(11-9-17)28-21(30)13-31-24-20-12-25-22(29-23(20)26-14-27-24)18-6-4-16(3)5-7-18/h4-12,14-15H,13H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLBEDGQGBQFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C3C(=N2)N=CN=C3SCC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic molecule with a complex structure that suggests potential for various biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula for this compound is C24H23N5O4SC_{24}H_{23}N_{5}O_{4}S. The structure features a pyrimido[4,5-d][1,3]diazin core, which is known for its diverse biological effects. The presence of a sulfanyl group and various aromatic substituents enhances its potential interactions with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several promising biological activities:

  • Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines suggests potential use in treating inflammatory conditions.
  • Antimicrobial Properties : Similar derivatives have demonstrated activity against various bacterial strains.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights from related compounds suggest several pathways:

  • Inhibition of Cell Proliferation : Compounds in the same class have been shown to inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
  • Modulation of Inflammatory Pathways : Some studies indicate that these compounds can inhibit NF-kB signaling pathways, reducing the expression of inflammatory mediators.
  • Antioxidant Activity : The structure may confer the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Case Studies

  • Anticancer Activity in vitro :
    • A study evaluated the cytotoxic effects of structurally similar compounds on breast (MCF-7), colon (HCT116), and lung cancer cell lines. Results showed IC50 values indicating significant growth inhibition at micromolar concentrations.
    • Table 1 summarizes the IC50 values for various cancer cell lines:
    CompoundCell LineIC50 (µM)
    Compound AMCF-715.0
    Compound BHCT11612.5
    Compound CA54918.0
  • Anti-inflammatory Effects :
    • In a model of lipopolysaccharide (LPS)-induced inflammation, similar compounds showed reduced levels of nitric oxide and pro-inflammatory cytokines like TNF-alpha and IL-6.
    • Mechanistic studies indicated that these compounds could inhibit NF-kB activation.
  • Antimicrobial Activity :
    • Testing against Staphylococcus aureus and Escherichia coli revealed significant antimicrobial activity with minimum inhibitory concentrations (MICs) in the low micromolar range.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares key motifs with several pyrimidine- and acetamide-containing derivatives:

Compound Name Core Structure Substituents Pharmacological Use/Properties Reference
2-{[7-(4-Methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide Pyrimido[4,5-d][1,3]diazin 4-Methylphenyl, 4-isopropylphenyl Hypothesized enzyme/receptor modulation N/A
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine 4,6-Dimethylpyrimidinyl, 4-methylpyridinyl Pharmaceutical intermediate
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine (4,6-diamino) 4-Chlorophenyl Antimicrobial candidate
N-{4-[[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]sulfamoyl]phenyl}acetamide Pyrimidine-sulfonamide Dual sulfamoyl groups, acetamide Sulfonamide-based therapeutic agent

Key Observations :

  • Planarity and Conformation : The pyrimido[4,5-d][1,3]diazin core likely imposes greater rigidity than simpler pyrimidine systems. In contrast, 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide exhibits near-planar geometry (dihedral angle = 2.4° between aromatic rings), promoting intermolecular stacking .

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target compound features a pyrimido[4,5-d]diazine core fused with a 4-methylphenyl group at position 7 and a sulfanyl-acetamide moiety at position 4. Retrosynthetic disconnections suggest three key fragments:

  • Pyrimido[4,5-d]diazine scaffold
  • 4-Methylphenyl substituent
  • 2-Sulfanyl-N-(4-isopropylphenyl)acetamide side chain

Critical intermediates include 4-chloro-7-(4-methylphenyl)pyrimido[4,5-d]diazine (for nucleophilic substitution) and 2-mercapto-N-[4-(propan-2-yl)phenyl]acetamide (for thiol coupling).

Core Scaffold Synthesis: Pyrimido[4,5-d]diazine Construction

Cyclocondensation of Pyrimidine Precursors

The pyrimido[4,5-d]diazine system is constructed via cyclocondensation of 4,6-dichloropyrimidine-5-amine with a 1,3-diamine under basic conditions (e.g., K₂CO₃ in DMF at 120°C). This forms the bicyclic structure with chloride leaving groups at positions 4 and 6.

Reaction Scheme:

$$
\text{4,6-Dichloropyrimidine-5-amine} + \text{H}2\text{N-R-NH}2 \xrightarrow{\text{Base}} \text{Pyrimido[4,5-d]diazine} + 2\text{HCl}
$$
R = alkyl/aryl group; yields: 55–70%.

Introduction of 4-Methylphenyl Group

The 4-methylphenyl group is introduced at position 7 via Suzuki-Miyaura coupling. A boronic acid derivative (4-methylphenylboronic acid) reacts with 7-bromo-pyrimido[4,5-d]diazine under Pd(PPh₃)₄ catalysis in a toluene/EtOH/H₂O mixture.

Optimization Data:
Condition Yield (%) Purity (HPLC)
Pd(PPh₃)₄, 80°C 78 98.5
Pd(OAc)₂, SPhos 65 97.2

Functionalization at Position 4: Sulfanyl-Acetamide Installation

Thiol-Epoxide Ring-Opening Strategy

A novel approach leverages epoxide intermediates for regioselective thiol coupling. 4-Chloro-pyrimido[4,5-d]diazine is converted to the epoxide using m-CPBA, followed by ring-opening with 2-mercaptoacetamide.

Mechanism:

$$
\text{4-Chloro intermediate} \xrightarrow{\text{m-CPBA}} \text{Epoxide} \xrightarrow{\text{HS-CH₂-CONH-Ar}} \text{Sulfanyl-acetamide}
$$
Yields: 62–68%; side products minimized at 0–5°C.

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of the 4-chloro group with 2-mercapto-N-(4-isopropylphenyl)acetamide occurs in DMSO with Cs₂CO₃ as base. Microwave irradiation (150°C, 30 min) enhances reaction efficiency.

Comparative Data:
Base Solvent Temp (°C) Time (h) Yield (%)
Cs₂CO₃ DMSO 150 0.5 85
K₂CO₃ DMF 120 2 72

Side-Chain Synthesis: 2-Mercapto-N-(4-isopropylphenyl)acetamide

Acylation of 4-Isopropylphenylamine

4-Isopropylphenylamine reacts with chloroacetyl chloride in THF to form N-(4-isopropylphenyl)chloroacetamide, followed by thiolation with thiourea.

Reaction Steps:
  • $$ \text{Ar-NH}2 + \text{ClCH}2\text{COCl} \rightarrow \text{Ar-NH-CO-CH}_2\text{Cl} $$
  • $$ \text{Ar-NH-CO-CH}2\text{Cl} + \text{NH}2\text{CSNH}2 \rightarrow \text{Ar-NH-CO-CH}2\text{SH} $$
    Overall yield: 89%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.65 (d, J = 8.5 Hz, 2H, Ar-H), 2.52 (s, 3H, CH₃), 1.28 (d, J = 6.8 Hz, 6H, i-Pr).
  • HRMS (ESI): m/z 504.1921 [M+H]⁺ (calc. 504.1908).

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